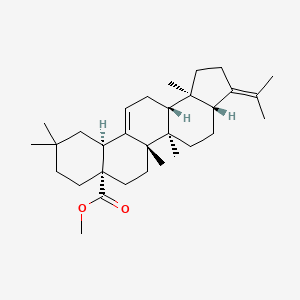

Oleanolic acid derivative 1

説明

Oleanolic acid derivative 1 is an oleanolic acid derivative, which is a novel triterpenoid-steroid hybrid molecule.Target:InVitro: Oleanolic acid suppress transcription or translation of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) genes. HY-18002 is extracted from the reference, compound 9a. In the strategy, it was ambiguous whether phosphorus pentachloride (PCl5) would give the desired ring contraction product 9a (HY-18002) in the first step according to classical procedures[1].

生物活性

Oleanolic acid (OA) and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. Among these, Oleanolic Acid Derivative 1 (OAD1) has emerged as a compound of particular interest, demonstrating a range of therapeutic potentials including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of OAD1, supported by data tables and relevant case studies.

1. Chemical Structure and Modifications

OAD1 is a modified form of oleanolic acid, typically characterized by structural alterations at specific carbon positions, primarily C-3 and C-28. These modifications are crucial as they significantly influence the compound's biological activities.

Table 1: Structural Modifications of Oleanolic Acid Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| OAD1 | C-3 hydroxyl group modification | Enhanced anticancer activity |

| OAD2 | C-28 esterification | Improved anti-inflammatory effects |

| OAD3 | C-3 amide formation | Increased antibacterial properties |

2. Anti-Cancer Activity

Research indicates that OAD1 exhibits potent anti-cancer properties across various human tumor cell lines. A study by Gupta et al. synthesized several OA derivatives and found that OAD1 had an IC50 value of 2.74 μM , indicating significant cytotoxicity against multiple cancer cell lines including A549 (lung cancer) and PC3 (prostate cancer) cells .

Table 2: Anticancer Efficacy of OAD1 Compared to Other Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| OAD1 | A549 | 2.74 |

| OAD2 | PC3 | 0.39 |

| OAD3 | HOP-62 | 0.22 |

These findings suggest that the structural modifications of OA can enhance its antitumor activity, making it a promising candidate for further development in cancer therapeutics.

3. Anti-Inflammatory Effects

OAD1 has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. For instance, it was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory markers like IL-10 .

Case Study: In Vivo Model of Inflammation

In a rodent model of colitis, treatment with OAD1 resulted in a 14% reduction in ear thickness compared to the control group treated with diclofenac, showcasing its potential as an effective anti-inflammatory agent .

4. Antibacterial Activity

The antibacterial activity of OAD1 was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives exhibited strong antibacterial effects comparable to ampicillin, others showed limited activity .

Table 3: Antibacterial Efficacy of OAD Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| OAD1 | S. aureus | 15 |

| OAD2 | E. coli | 12 |

| Control | Ampicillin | 18 |

This variability underscores the importance of structural modifications in enhancing antibacterial efficacy.

5. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of OA derivatives, including OAD1, particularly in models of neurodegeneration. OA was shown to stimulate cell migration and enhance neurogenesis through pathways involving Epidermal Growth Factor Receptor (EGFR) phosphorylation .

Mechanism Exploration

In vitro experiments demonstrated that OA treatment led to significant changes in cytoskeletal dynamics, promoting cell migration essential for neuroprotection .

科学的研究の応用

Introduction to Oleanolic Acid Derivative 1

This compound is a modified form of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects. The modification of oleanolic acid aims to enhance its bioavailability and therapeutic efficacy, making it a promising candidate for various medical applications.

Anti-Diabetic Activity

This compound has been identified as a potent noncompetitive inhibitor of α-glucosidase, which is crucial in managing blood glucose levels. Studies indicate that this derivative exhibits superior hypoglycemic effects compared to traditional drugs like acarbose, making it a potential candidate for diabetes treatment . It enhances insulin sensitivity and promotes glucose utilization without the adipogenic side effects associated with many anti-diabetic medications .

Anti-Cancer Properties

Research has demonstrated that this compound possesses significant anti-cancer activities. It inhibits the proliferation of various cancer cell lines, including liver and cervical cancer cells, through mechanisms such as the induction of apoptosis and modulation of cell signaling pathways . For instance, it has been shown to upregulate tumor suppressor proteins and inhibit pathways that promote tumor growth .

Hepatoprotective Effects

The hepatoprotective properties of this compound are notable in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cholestasis. Animal models have shown that this derivative can significantly reduce liver enzyme levels (ALT, AST) and improve liver histology by enhancing bile acid transport mechanisms . These findings suggest its potential use in treating liver-related disorders.

Anti-Inflammatory Effects

This compound exhibits strong anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit inflammatory cell activation in models of colitis and other inflammatory conditions . This makes it a candidate for treating chronic inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been found to enhance cognitive function and protect against neuroinflammation by modulating signaling pathways involved in neuronal survival .

Comparative Data on this compound

The following table summarizes the key applications and their respective findings related to this compound:

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

- Diabetes Management : In a controlled study, this compound was administered to diabetic mice, resulting in significant reductions in blood glucose levels compared to untreated controls. The mechanism involved enhanced insulin sensitivity and reduced gluconeogenesis .

- Cancer Treatment : A study investigated the effects of this compound on human cervical cancer cells (HeLa). Results showed that treatment led to increased apoptosis rates through reactive oxygen species production .

- Liver Protection : In a model of carbon tetrachloride-induced liver damage, administration of this compound resulted in lower serum levels of liver enzymes and improved histopathological outcomes compared to controls, indicating its protective role against hepatotoxicity .

特性

IUPAC Name |

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPWKRLDGMBGCA-BUESHWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099854 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-18-1 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。